Pentafluorophenyl nicotinate
Overview
Description
Pentafluorophenyl nicotinate, also known as pentafluorophenyl pyridine-3-carboxylate or 2,3,4,5,6-pentakis fluoranyl phenyl pyridine-3-carboxylate, is a chemical compound with the molecular formula C12H4F5NO2 . It is also referred to as 3-pyridinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of a pyridine ring and a pentafluorophenyl group . The pentafluorophenyl group is known to act as a π-acceptor for anions .Physical and Chemical Properties Analysis
This compound is a solid substance with a light yellow appearance . It has a melting point range of 65.5 - 67 °C .Scientific Research Applications
Synthesis and Chemical Reactions
Pentafluorophenyl (PFP) sulfonic esters, synthesized via copper-catalyzed reactions involving pentafluorophenol, exhibit excellent functional group tolerance and are applied in diverse coupling reactions, such as Sonogashira and Suzuki couplings (Idris & Lee, 2021). Another study demonstrates the utility of tris(pentafluorophenyl)boron as a catalyst for the reduction of N-phenyl amides, highlighting the compound's efficiency in hydrosilylative reductions with good functional group tolerance (Chadwick et al., 2014). Furthermore, PFP sulfonate esters have been prepared through palladium-catalyzed sulfination, showcasing their broad utility in organic synthesis (Vedovato et al., 2018).
Material Science and Engineering
In materials science, copolymers featuring pentafluorophenyl ester units have been synthesized for the creation of reactive, patterned thin films. These films can be crosslinked upon UV irradiation and further modified with fluorescent dyes, demonstrating potential in advanced material fabrication (Zhao & Théato, 2013). Additionally, pentafluorophenyl-based compounds have been used to enhance the efficiency of planar heterojunction perovskite solar cells through doping and light soaking treatments, illustrating the impact of fluorinated compounds in photovoltaic technology (Ye et al., 2019).
Electrochemistry and Battery Technology
In the realm of electrochemistry, tris(pentafluorophenyl)phosphine has been identified as a promising electrolyte additive for high-voltage lithium-ion batteries. This additive improves cycling performance and stability, showcasing the potential of pentafluorophenyl derivatives in enhancing battery technology (Xu et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pentafluorophenyl nicotinate is a synthetic analogue that mimics the exceptional characteristics of proteins . It is designed to interact with proteins, which are biopolymers folded into 3D-structures and are omnipresent in biological systems, fulfilling a wide array of complex functions .
Mode of Action
This compound is prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . It contains activated ester moieties, facilitating its functionalization without altering its backbone structure . Post-formation functionalization of the resulting single-chain polymer nanoparticles (SCNPs) through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .
Biochemical Pathways
It is known that nicotine, a related compound, is degraded via various biochemical pathways, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
It is known that the compound can be used to create water-soluble scnps with various functionalities . These SCNPs can mimic proteins, enabling controlled delivery of therapeutics or imaging agents .
Action Environment
It is known that the compound should be stored in a cool, dry area protected from environmental extremes . Environmental factors could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHLJDBUUFUDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631467 | |
Record name | Pentafluorophenyl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848347-44-4 | |
Record name | Pentafluorophenyl pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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